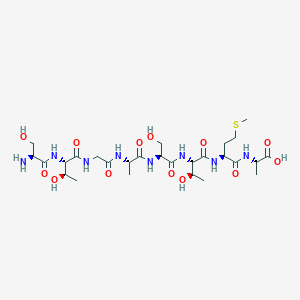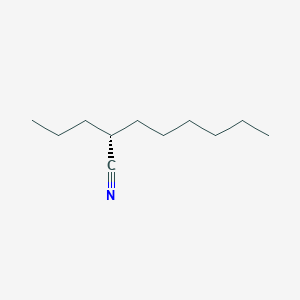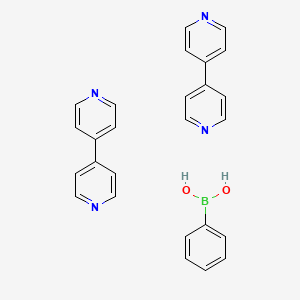
Phenylboronic acid--4,4'-bipyridine (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylboronic acid–4,4’-bipyridine (1/2) is a chemical compound formed by the combination of phenylboronic acid and 4,4’-bipyridine in a 1:2 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phenylboronic acid–4,4’-bipyridine (1/2) typically involves the reaction of phenylboronic acid with 4,4’-bipyridine. One common method is to mix phenylboronic acid with 4,4’-bipyridine in a specific molar ratio under controlled conditions. For instance, the reaction of phenylboronic acid with 4,4’-bipyridine in a 3:1 ratio can yield the adduct [(Ph3B3O3)(η1-4,4′-bpy)], while a 6:1 ratio can produce [(Ph3B3O3)2(μ-4,4′-bpy)] .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and precise control of reaction conditions would be essential for consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylboronic acid–4,4’-bipyridine (1/2) can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Complexation: The bipyridine moiety can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Complexation: Metal salts such as palladium or platinum can be used to form coordination complexes.
Major Products
Oxidation: Boronic esters or borates.
Substitution: Substituted phenylboronic acids.
Complexation: Metal-bipyridine complexes.
Wissenschaftliche Forschungsanwendungen
Phenylboronic acid–4,4’-bipyridine (1/2) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of biosensors and as a tool for studying molecular interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of phenylboronic acid–4,4’-bipyridine (1/2) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and separation materials. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can be used in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler compound with similar boronic acid functionality but without the bipyridine moiety.
4,4’-Bipyridine: A ligand commonly used in coordination chemistry but lacks the boronic acid functionality.
Triphenylboroxine: Forms similar adducts with bipyridines but has a different structural framework.
Uniqueness
Phenylboronic acid–4,4’-bipyridine (1/2) is unique due to its combination of boronic acid and bipyridine functionalities, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
680624-95-7 |
|---|---|
Molekularformel |
C26H23BN4O2 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
phenylboronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/2C10H8N2.C6H7BO2/c2*1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-7(9)6-4-2-1-3-5-6/h2*1-8H;1-5,8-9H |
InChI-Schlüssel |
BVXDUCIKAMOQAI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


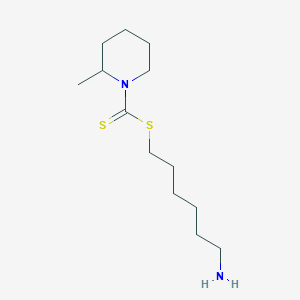

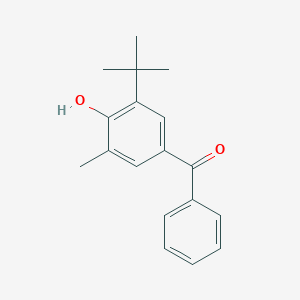
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
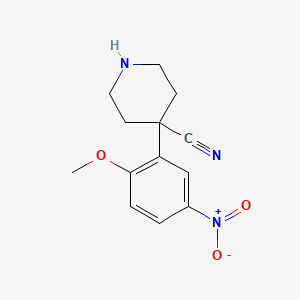
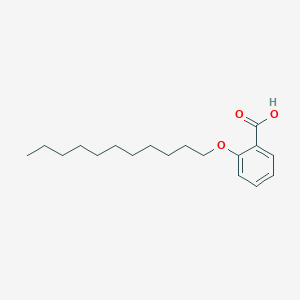
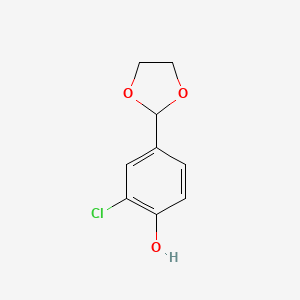
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
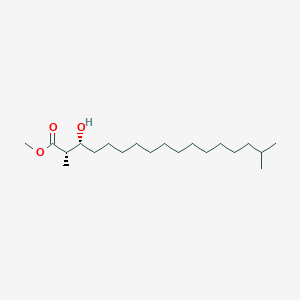
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
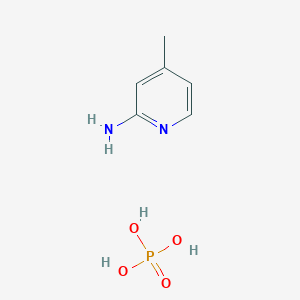
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
